Dimethyl [2-(diphenylmethyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate
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Overview
Description
Dimethyl [2-(diphenylmethyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound with the molecular formula C22H25N2O5P. It is characterized by the presence of a morpholine ring, an oxazole ring, and a phosphonate group.
Preparation Methods
The synthesis of Dimethyl [2-(diphenylmethyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate typically involves multiple steps. One common synthetic route includes the reaction of diphenylmethanol with morpholine to form an intermediate, which is then reacted with an oxazole derivative. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Dimethyl [2-(diphenylmethyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl [2-(diphenylmethyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Dimethyl [2-(diphenylmethyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The morpholine ring and oxazole ring play crucial roles in binding to these targets, while the phosphonate group can participate in various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Dimethyl [2-(diphenylmethyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate can be compared to other compounds with similar structures, such as:
Dimethyl [2-(phenylmethyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate: Similar structure but lacks the diphenylmethyl group.
Dimethyl [2-(diphenylmethyl)-5-(piperidin-4-yl)-1,3-oxazol-4-yl]phosphonate: Contains a piperidine ring instead of a morpholine ring.
Dimethyl [2-(diphenylmethyl)-5-(morpholin-4-yl)-1,3-thiazol-4-yl]phosphonate: Contains a thiazole ring instead of an oxazole ring.
Properties
Molecular Formula |
C22H25N2O5P |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
4-(2-benzhydryl-4-dimethoxyphosphoryl-1,3-oxazol-5-yl)morpholine |
InChI |
InChI=1S/C22H25N2O5P/c1-26-30(25,27-2)21-22(24-13-15-28-16-14-24)29-20(23-21)19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3 |
InChI Key |
UGCGCCGAQAVWMF-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCOCC4)OC |
Origin of Product |
United States |
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